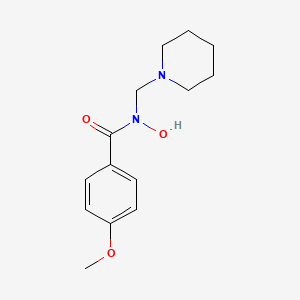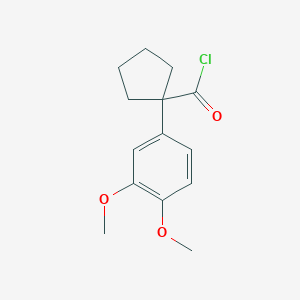
Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a pyridine ring, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1,6-dibromohexane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the chloro group can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The pyridine ring and chloro substituent may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler compound with a similar thiol group but lacking the pyridine ring and chloro substituent.
2-(6-(5-chloro-2-pyridyloxy)hexyl)amine: Similar structure but without the thiol group.
5-chloro-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Propriétés
Numéro CAS |
41287-57-4 |
|---|---|
Formule moléculaire |
C13H22Cl2N2OS |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2-[6-(5-chloropyridin-2-yl)oxyhexylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21ClN2OS.ClH/c14-12-5-6-13(16-11-12)17-9-4-2-1-3-7-15-8-10-18;/h5-6,11,15,18H,1-4,7-10H2;1H |
Clé InChI |
RKNDYNPDCNJBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)OCCCCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


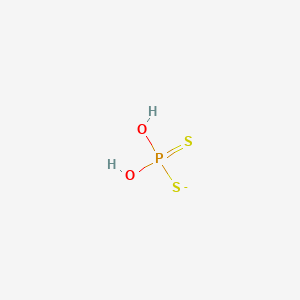
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
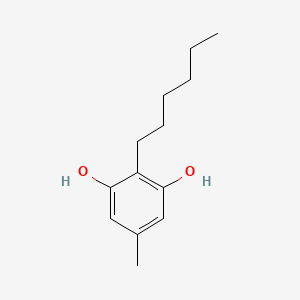
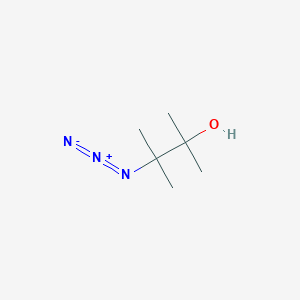
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
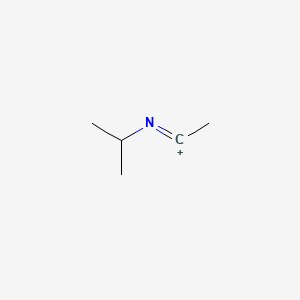

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

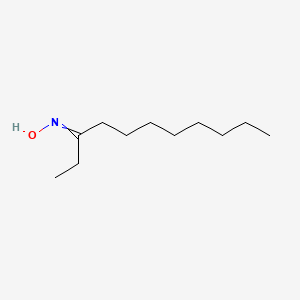
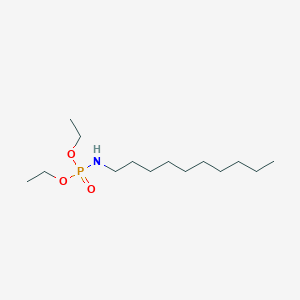
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
